molecular formula C9H13NO B2454772 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde CAS No. 1374408-26-0

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2454772
CAS RN: 1374408-26-0
M. Wt: 151.209
InChI Key: AHMZLHXTOPBJGY-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative, and its synthesis method involves several steps. In

Scientific Research Applications

Carbohydrates to Pyrrole Derivatives

A practical conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) is achieved through a reaction with primary amines and oxalic acid. This conversion leads to pyrrole-fused poly-heterocyclic compounds, which have potential uses in drugs, food flavors, and functional materials. These pyrrole-2-carbaldehydes can be transformed into pyrrole alkaloid natural products (Adhikary et al., 2015).

Synthesis of Group 14 Metallated Pyrrole-2-carbaldehydes

New group 14 5-metallated pyrrole-2-carbaldehydes have been synthesized. These compounds are derived from pyrrole-2-carbaldehydes and show potential in various chemical applications (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Development of Lithiated 1-Azafulvene Derivatives

Lithiated 1-azafulvene derivatives were generated and used to produce 5-mono- or 4,5-disubstituted pyrrole-2-carbaldehydes. These derivatives demonstrate important steps in the synthesis of specialized pyrrole compounds (Bray, Hess, Muchowski, & Scheller, 1988).

Thiylated Pyrrole Derivatives

1-Vinylpyrrole-2-carbaldehydes have been thiylated to form new families of pyrrole building blocks. These derivatives hold significance in developing new pyrrole-based compounds with potential applications in various fields (Vasil’tsov et al., 2007).

Synthesis of Pyrrole-3-carbaldehydes

An efficient and mild tandem catalytic process was reported for synthesizing functionalized pyrrole-3-carbaldehydes. These compounds, obtained via a one-pot reaction, are significant in the synthesis of multifunctionalized pyrrole derivatives (Wu, Ambre, Lee, & Shie, 2022).

Unnatural Base Pair Development

Pyrrole-2-carbaldehyde has been used to develop an unnatural hydrophobic base pair with significant implications in the expansion of the genetic alphabet and DNA research (Mitsui et al., 2003).

Spectroscopic Studies

Studies on the conformational aspects of C-substituted pyrrolecarbaldehydes have been conducted, providing insights into their chemical properties and potential applications in various fields (Farnier & Drakenberg, 1975).

Oxidative Annulation Synthesis

An efficient synthesis method for pyrrole-2-carbaldehyde derivatives has been developed, featuring oxidative annulation and Csp3-H to C═O oxidation. This method holds significance in the scalable production of these compounds (Xia Wu et al., 2018).

properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(6-11)10-8/h3-4,6-7,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMZLHXTOPBJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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